molecular formula C8H9F3O2 B6285991 6-(Trifluoromethyl)cyclohex-3-ene-1-carboxylic acid CAS No. 384-21-4

6-(Trifluoromethyl)cyclohex-3-ene-1-carboxylic acid

Cat. No.: B6285991
CAS No.: 384-21-4
M. Wt: 194.15 g/mol
InChI Key: UIDABFKCGLTQFA-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)cyclohex-3-ene-1-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclohexene ring, which is further substituted with a carboxylic acid group.

Mechanism of Action

The mechanism of action of trifluoromethyl-containing compounds can vary depending on the specific compound and its application. For example, in the pharmaceutical industry, the trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .

Safety and Hazards

The safety and hazards associated with trifluoromethyl-containing compounds can vary depending on the specific compound. For example, some compounds may cause skin irritation or serious eye damage . It’s always important to refer to the specific safety data sheet for each compound.

Future Directions

The use of trifluoromethyl-containing compounds in various fields, including pharmaceuticals and agrochemicals, is expected to continue to grow . Researchers are continually developing new and creative approaches to broaden the scope of applications for these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the oxidation of 6-(Trifluoromethyl)cyclohex-3-ene-1-methanol using oxidizing agents such as potassium permanganate under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group adjacent to the carboxylic acid, forming various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

6-(Trifluoromethyl)cyclohex-3-ene-1-carboxylic acid has diverse applications in scientific research:

Properties

IUPAC Name

6-(trifluoromethyl)cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3O2/c9-8(10,11)6-4-2-1-3-5(6)7(12)13/h1-2,5-6H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDABFKCGLTQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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